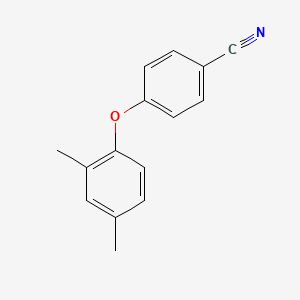

4-(2,4-Dimethylphenoxy)benzenecarbonitrile

Description

Contextualization within Benzenecarbonitrile and Substituted Phenoxyaryl Ether Chemical Space

The benzenecarbonitrile moiety, a benzene (B151609) ring substituted with a nitrile (-C≡N) group, is a versatile functional group in organic synthesis. The nitrile group can be readily transformed into other functionalities such as carboxylic acids, amines, and amides, making benzenecarbonitrile derivatives valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Substituted phenoxyaryl ethers, also known as diaryl ethers, are characterized by an oxygen atom connecting two aromatic rings. This structural motif is present in a wide array of natural products and synthetic compounds exhibiting diverse biological activities. The substitution pattern on the aromatic rings significantly influences the molecule's properties and potential applications. In 4-(2,4-Dimethylphenoxy)benzenecarbonitrile, the presence of two methyl groups on the phenoxy ring and the nitrile group on the benzonitrile (B105546) ring creates a unique electronic and steric environment, influencing its reactivity and interaction with biological targets.

Below is a data table summarizing the key chemical properties of this compound. lookchem.comscbt.com

| Property | Value |

| CAS Number | 449778-70-5 |

| Molecular Formula | C₁₅H₁₃NO |

| Molecular Weight | 223.27 g/mol |

| Melting Point | 62-64 °C |

| XLogP3 | 3.9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Historical Trajectories and Evolution of Research on Analogous Compounds

The synthetic history of molecules analogous to this compound is deeply rooted in the development of methods for constructing the diaryl ether linkage. The classical approach to forming this bond is the Ullmann condensation, first reported by Fritz Ullmann in 1905. wikipedia.orgscielo.org.mx This reaction traditionally involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542) in the presence of a base at high temperatures. wikipedia.org

The initial Ullmann reactions were often limited by harsh reaction conditions and the need for stoichiometric amounts of copper. nih.gov Over the decades, significant advancements have been made to improve the efficiency and scope of this transformation. The introduction of soluble copper catalysts, various ligands, and milder reaction conditions have expanded the utility of the Ullmann-type synthesis for a wide range of substituted diaryl ethers. nih.gov

The research into phenoxy herbicides, a class of compounds that share the diaryl ether motif, began to flourish in the mid-20th century. researchgate.net The discovery of the herbicidal properties of compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) spurred extensive research into structurally related molecules. This led to the development of a diverse array of diphenyl ether herbicides that act by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO). researchgate.netcambridge.org These herbicides interfere with chlorophyll (B73375) and heme biosynthesis in susceptible plants, leading to rapid cell death. cambridge.orgwikipedia.org The historical development of these compounds provides a crucial backdrop for understanding the interest in novel phenoxybenzonitrile derivatives.

Rationale for Investigating this compound: Bridging Synthetic Organic Chemistry and Advanced Applications

The primary impetus for the investigation of this compound and its analogs lies in the quest for novel bioactive compounds, particularly in the field of agrochemicals. The structural similarity of this molecule to known protoporphyrinogen oxidase (PPO) inhibiting herbicides suggests its potential as a lead compound for the development of new weed control agents. researchgate.netcambridge.orgproquest.comresearchgate.net

PPO-inhibiting herbicides are a commercially important class of agrochemicals, and the discovery of new, effective, and selective compounds is a continuous goal in the industry. The specific substitution pattern of this compound, with the dimethyl groups on the phenoxy ring and the nitrile on the benzonitrile ring, offers a unique combination of steric and electronic properties that could lead to enhanced herbicidal activity or a different spectrum of weed control.

Beyond its potential herbicidal activity, the unique molecular structure of this compound makes it an interesting target for synthetic organic chemists. The development of efficient and scalable synthetic routes to this and related compounds contributes to the broader toolkit of organic synthesis. Furthermore, the exploration of its reactivity and potential as a building block for more complex molecules is an area of active research. The nitrile group, in particular, serves as a versatile handle for further chemical transformations, opening avenues for the creation of diverse libraries of compounds for screening in various applications, including materials science and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-dimethylphenoxy)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-11-3-8-15(12(2)9-11)17-14-6-4-13(10-16)5-7-14/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLPDCXQIXHLSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=CC=C(C=C2)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901292821 | |

| Record name | 4-(2,4-Dimethylphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901292821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

449778-70-5 | |

| Record name | 4-(2,4-Dimethylphenoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=449778-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,4-Dimethylphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901292821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2,4 Dimethylphenoxy Benzenecarbonitrile

Established Synthetic Pathways and Precursor Chemistry

Traditional methods for synthesizing diaryl ethers and benzonitriles rely on fundamental organic reactions that have been well-documented and optimized over decades. These pathways often involve nucleophilic substitution and classical cyanation reactions.

Nucleophilic Aromatic Substitution (SNAr) is a primary method for forming the aryl ether linkage in 4-(2,4-dimethylphenoxy)benzenecarbonitrile. This reaction proceeds via an addition-elimination mechanism. scribd.comyoutube.com The viability of the SNAr reaction is highly dependent on the electronic properties of the aryl halide. The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) at positions ortho or para to the leaving group (typically a halide). libretexts.org These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. youtube.comlibretexts.org

In the context of synthesizing the target molecule, the reaction would involve the coupling of 2,4-dimethylphenol (B51704) (acting as the nucleophile in its phenoxide form) with a 4-halobenzonitrile, such as 4-fluorobenzonitrile (B33359) or 4-chlorobenzonitrile. The nitrile group (-C≡N) is a potent electron-withdrawing group, which sufficiently activates the para position for nucleophilic attack. scribd.com

The general reaction scheme is as follows:

Step 1: A base (e.g., potassium carbonate, sodium hydride) deprotonates 2,4-dimethylphenol to form the more nucleophilic 2,4-dimethylphenoxide.

Step 2: The phenoxide attacks the carbon atom bearing the halogen on the 4-halobenzonitrile. This is typically the rate-determining step. scribd.com

Step 3: A resonance-stabilized carbanion intermediate (Meisenheimer complex) is formed. The negative charge is delocalized onto the electron-withdrawing nitrile group. libretexts.org

Step 4: The leaving group (halide ion) is eliminated, restoring the aromaticity of the ring and forming the final diaryl ether product. youtube.com

This method is often performed in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at elevated temperatures. wikipedia.org

| Component | Role | Example |

| Aryl Halide | Electrophilic Substrate | 4-Fluorobenzonitrile, 4-Chlorobenzonitrile |

| Phenol (B47542) | Nucleophile Precursor | 2,4-Dimethylphenol |

| Base | Deprotonating Agent | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) |

| Solvent | Reaction Medium | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) |

The introduction of the nitrile group onto the benzene (B151609) ring is a critical step in forming the benzenecarbonitrile moiety. Several classical methods can be employed, often starting from a precursor that already contains the diaryl ether linkage.

Sandmeyer Reaction: This is a traditional method for converting an aromatic amine to a nitrile. researchgate.net For this synthesis, the precursor would be 4-(2,4-dimethylphenoxy)aniline. The amine is first treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. This intermediate is then reacted with a copper(I) cyanide salt to yield this compound. orgsyn.org

Rosenmund-von Braun Reaction: This method involves the direct cyanation of an aryl halide using copper(I) cyanide, typically at high temperatures in a polar solvent like DMF or pyridine. The precursor would be a halide-substituted diaryl ether, such as 4-bromo-1-(2,4-dimethylphenoxy)benzene. This reaction provides a direct route from an aryl halide to the corresponding nitrile.

From Carboxylic Acid Derivatives: An alternative pathway involves the conversion of a carboxylic acid or its derivatives. For example, 4-(2,4-dimethylphenoxy)benzoic acid can be converted to the corresponding primary amide, 4-(2,4-dimethylphenoxy)benzamide. Subsequent dehydration of this amide using a dehydrating agent like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅) yields the desired nitrile. orgsyn.org

| Method | Precursor | Key Reagents |

| Sandmeyer Reaction | 4-(2,4-Dimethylphenoxy)aniline | 1. NaNO₂ / HCl2. CuCN |

| Rosenmund-von Braun | 4-Bromo-1-(2,4-dimethylphenoxy)benzene | CuCN, DMF |

| Amide Dehydration | 4-(2,4-Dimethylphenoxy)benzamide | SOCl₂, P₂O₅ |

Novel and Advanced Synthetic Strategies

Modern synthetic chemistry has seen the development of powerful metal-catalyzed cross-coupling reactions. These methods often provide milder reaction conditions, broader substrate scope, and higher yields compared to traditional approaches.

Palladium and copper catalysts are at the forefront of modern C-C and C-O bond-forming reactions, offering sophisticated tools for constructing complex molecules like this compound.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. nih.govyoutube.com While typically used for C-C bond formation, it is instrumental in synthesizing key precursors. mdpi.com

For instance, a precursor like 4-cyanophenylboronic acid or its pinacol (B44631) ester can be synthesized via a Miyaura borylation, which is a palladium-catalyzed conversion of an aryl halide (e.g., 4-bromobenzonitrile) to the corresponding boronic ester. ed.ac.ukresearchgate.net This cyanophenylboronic acid can then be coupled with a suitable partner if a more complex scaffold is required before the final etherification step. The Suzuki reaction's success stems from its mild conditions, functional group tolerance, and the stability and low toxicity of the boron reagents. nih.goved.ac.uk

The formation of the diaryl ether C-O bond is efficiently achieved through advanced, metal-catalyzed cross-coupling reactions that serve as modern alternatives to the classical SNAr approach.

Ullmann-Type Condensation: The classical Ullmann condensation, which required stoichiometric amounts of copper and harsh temperatures, has been significantly improved. nih.gov Modern Ullmann-type reactions use catalytic amounts of a copper source (e.g., CuI, Cu₂O) along with a ligand to facilitate the coupling of a phenol with an aryl halide. acs.orgorganic-chemistry.org These ligands, such as N,N-dimethylglycine or various diamines, accelerate the reaction and allow for milder conditions (e.g., 90-120 °C). nih.govorganic-chemistry.org This method is cost-effective compared to palladium-based systems. organic-chemistry.org For the target molecule, this reaction would couple 2,4-dimethylphenol with 4-bromobenzonitrile (B114466) in the presence of a copper catalyst, a ligand, and a base like cesium carbonate (Cs₂CO₃). acs.orgorganic-chemistry.org

Buchwald-Hartwig C-O Coupling: The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling that forms C-O bonds and is a powerful alternative to the Ullmann reaction. organic-chemistry.orgwikipedia.org It couples phenols with aryl halides or triflates. rsc.org The catalytic system consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized, bulky, electron-rich phosphine (B1218219) ligand. nih.gov The development of successive generations of these ligands has expanded the reaction's scope and allowed for lower reaction temperatures. wikipedia.orgnih.gov This methodology is highly versatile and tolerates a wide range of functional groups on both the phenol and the aryl halide, making it a robust choice for synthesizing this compound from 2,4-dimethylphenol and 4-bromobenzonitrile. rsc.orgorganic-chemistry.org

| Coupling Reaction | Metal Catalyst | Typical Ligand | Precursors | Key Features |

| Ullmann-Type | Copper (e.g., CuI) | N,N-Dimethylglycine, 1,10-Phenanthroline | 2,4-Dimethylphenol + 4-Bromobenzonitrile | Cost-effective, uses inexpensive copper catalyst. acs.orgorganic-chemistry.org |

| Buchwald-Hartwig | Palladium (e.g., Pd₂(dba)₃) | Bulky Biarylphosphines (e.g., RuPhos) | 2,4-Dimethylphenol + 4-Bromobenzonitrile | High functional group tolerance, often milder conditions. organic-chemistry.orgnih.gov |

High-Pressure Activated Synthetic Routes for Benzenecarbonitrile Derivatives

While not extensively documented for the specific synthesis of this compound, high-pressure conditions can influence the outcome of nucleophilic aromatic substitution reactions. The application of high pressure can enhance reaction rates and yields, particularly in cases where the transition state has a smaller volume than the reactants. In the context of diaryl ether synthesis, high pressure could potentially lower the required reaction temperature for Ullmann-type condensations, which traditionally require harsh conditions. organic-chemistry.org

Photoredox or Electrocatalytic Methodologies in Phenoxybenzenecarbonitrile Synthesis

Recent advancements in synthetic chemistry have introduced photoredox and electrocatalytic methods for the formation of C-O bonds, offering milder and more sustainable alternatives to traditional metal-catalyzed reactions.

Photoredox Catalysis: Visible-light photoredox catalysis can be employed for the synthesis of phenols from aryl halides using water as the oxygen source, which can then be used in subsequent etherification reactions. thermofisher.com While a direct photoredox synthesis of diaryl ethers from an aryl halide and a phenol is an active area of research, the principles suggest a potential pathway involving the generation of a phenoxy radical that could then couple with an aryl radical.

Electrocatalysis: Electrocatalytic methods have been explored for the conversion of substituted phenols and diaryl ethers. organic-chemistry.org Electrocatalytic hydrogenation is a dominant pathway, leading to cyclic alcohols and cycloalkyl ethers. organic-chemistry.org However, the principles of electrosynthesis could potentially be applied to the formation of the C-O bond in this compound under specific conditions.

Nitrile Oxide-Based Approaches for Related Cycloadditions in Benzenecarbonitrile Systems

Nitrile oxides are versatile intermediates in organic synthesis, primarily known for their participation in 1,3-dipolar cycloaddition reactions to form five-membered heterocyclic rings like isoxazoles and isoxazolines. google.com While this methodology is not directly applicable to the formation of the diaryl ether linkage in this compound, it is relevant in the context of functionalizing benzenecarbonitrile systems.

For instance, benzonitrile (B105546) oxide can undergo cycloaddition with various dipolarophiles. google.com An inverse electron-demand 1,3-dipolar cycloaddition of a nitrile oxide with a common nitrile can lead to the formation of 1,2,4-oxadiazoles. rsc.org This highlights a potential pathway for modifying the nitrile group of a benzenecarbonitrile derivative.

Mechanistic Elucidation of Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes.

Reaction Mechanism Investigations for Key Bond-Forming Steps

Ullmann Condensation: The mechanism of the Ullmann reaction for diaryl ether synthesis is believed to involve the formation of a copper(I) phenoxide species. google.com This species then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the diaryl ether and regenerate the copper(I) catalyst. The reaction is often promoted by ligands that stabilize the copper intermediates.

Buchwald-Hartwig Etherification: The catalytic cycle of the Buchwald-Hartwig reaction for C-O bond formation is generally understood to involve:

Oxidative addition of the aryl halide to a low-valent palladium complex.

Formation of a palladium-phenoxide complex.

Reductive elimination of the diaryl ether, regenerating the palladium catalyst. organic-chemistry.org

Kinetic Studies and Reaction Profile Analysis

Kinetic studies of Ullmann-type reactions have shown that the rate can be influenced by the nature of the solvent, base, and any coordinating ligands. For Buchwald-Hartwig reactions, kinetic analysis has been instrumental in elucidating the rate-determining step, which can vary depending on the specific substrates and ligands used. For the synthesis of this compound, a kinetic study would help in optimizing the reaction conditions, such as temperature, catalyst loading, and reaction time, to maximize the yield and minimize side products.

Stereochemical Control and Diastereoselectivity in Synthesis

For the specific molecule this compound, there are no stereocenters, and therefore, issues of stereochemical control and diastereoselectivity are not directly applicable to its synthesis. However, in the broader context of diaryl ether synthesis, the formation of atropisomers can be a significant consideration when bulky substituents are present on the aryl rings, leading to restricted rotation around the C-O bond. Recent research has focused on the development of catalytic enantioselective methods for the synthesis of axially chiral diaryl ethers.

Chemical Reactivity and Derivative Synthesis of 4 2,4 Dimethylphenoxy Benzenecarbonitrile

Transformations of the Nitrile Functionality

The nitrile group is a versatile functional handle that can be converted into several other nitrogen-containing moieties or can participate in the formation of heterocyclic systems.

Hydrolysis: The nitrile group of 4-(2,4-Dimethylphenoxy)benzenecarbonitrile can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or an amide. The reaction typically proceeds via initial hydration of the nitrile to form a primary amide, which can then be further hydrolyzed to the corresponding carboxylic acid. The reaction conditions can be tuned to favor one product over the other. For instance, acid-catalyzed hydrolysis in concentrated acids like sulfuric or hydrochloric acid tends to favor the formation of the carboxylic acid upon prolonged heating. Milder conditions or the use of specific catalysts can allow for the isolation of the amide intermediate.

Alcoholysis: The conversion of the nitrile group to an ester can be achieved through alcoholysis, most commonly via the Pinner reaction. This reaction involves treating the nitrile with an alcohol in the presence of a strong acid catalyst, such as hydrogen chloride. The initial product is an imino ester salt (a Pinner salt), which upon subsequent hydrolysis yields the ester. This method provides a direct route to ester derivatives of this compound.

Aminolysis: The nitrile group can also be converted to an amidine. This is often achieved by first forming the Pinner salt, which is then treated with ammonia (B1221849) or a primary or secondary amine. This two-step process allows for the synthesis of a variety of N-substituted or unsubstituted amidine derivatives.

Table 1: Representative Transformations of the Nitrile Group in Aryl Nitriles

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Hydrolysis to Carboxylic Acid | H₂SO₄, H₂O, heat | 4-(2,4-Dimethylphenoxy)benzoic acid |

| Hydrolysis to Amide | H₂O₂, NaOH, heat | 4-(2,4-Dimethylphenoxy)benzamide |

This table presents expected products based on known reactions of analogous aryl nitriles.

The nitrile group is readily reduced to a primary amine (a benzylamine (B48309) derivative in this case) using various reducing agents. Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation, resulting in the formation of [4-(2,4-Dimethylphenoxy)phenyl]methanamine. Catalytic hydrogenation is another widely used method, employing catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide, under a hydrogen atmosphere. The choice of catalyst and reaction conditions can be critical to avoid side reactions, such as hydrogenolysis of other functional groups.

Partial reduction of the nitrile to an imine is also possible. This is typically achieved using a sterically hindered and less reactive hydride reagent, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures. The resulting imine can be isolated or, more commonly, hydrolyzed in situ to afford the corresponding aldehyde, 4-(2,4-Dimethylphenoxy)benzaldehyde.

Table 2: Reduction Products of the Nitrile Functionality in Aryl Nitriles

| Transformation | Reagents and Conditions | Product |

|---|

This table illustrates the expected outcomes for the reduction of this compound based on established methodologies.

The carbon-nitrogen triple bond of the nitrile group can act as a dipolarophile in [2+3] cycloaddition reactions, providing a route to five-membered heterocyclic rings. A prominent example is the reaction with azides to form tetrazoles. For instance, treatment of this compound with sodium azide (B81097) in the presence of a Lewis acid or an ammonium (B1175870) salt would be expected to yield the corresponding 5-substituted tetrazole.

Similarly, nitrile oxides, which can be generated in situ from oxime halides, undergo [2+3] cycloaddition with nitriles to form 1,2,4-oxadiazoles. This reaction would lead to the formation of a 3,5-disubstituted 1,2,4-oxadiazole, where one of the substituents is the 4-(2,4-dimethylphenoxy)phenyl group.

Table 3: [2+3] Dipolar Cycloaddition Reactions Involving Aryl Nitriles

| 1,3-Dipole | Reagents and Conditions | Product |

|---|---|---|

| Azide | NaN₃, NH₄Cl, DMF, heat | 5-[4-(2,4-Dimethylphenoxy)phenyl]-1H-tetrazole |

The products shown are predicted based on the known cycloaddition reactions of aryl nitriles.

Chemical Modifications at the Phenoxy Ether Linkage

The diaryl ether bond in this compound is generally stable but can be cleaved or induced to rearrange under specific and often harsh reaction conditions.

The cleavage of the aryl ether bond typically requires vigorous conditions. Strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can be used to cleave the ether linkage at high temperatures. The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack of the halide ion. In the case of this compound, this would likely lead to the formation of 4-cyanophenol and 2,4-dimethylbromobenzene.

Lewis acids, particularly boron tribromide (BBr₃), are also highly effective reagents for the cleavage of aryl ethers, often under milder conditions than strong protic acids. The reaction with BBr₃ would be expected to yield 4-cyanophenol and 2,4-dimethylphenol (B51704) after an aqueous workup. Reductive cleavage using alkali metals, such as sodium in liquid ammonia, is another method for cleaving diaryl ethers.

Intramolecular rearrangements of diaryl ethers are

Functionalization of the Aromatic Rings

The two distinct aromatic rings of this compound offer differential reactivity towards various chemical transformations. The 2,4-dimethylphenoxy ring is electron-rich and activated towards electrophilic attack, while the 4-cyanophenyl ring is electron-deficient. This electronic dichotomy allows for selective functionalization through carefully chosen synthetic methods.

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic Aromatic Substitution (EAS) is a foundational method for functionalizing aromatic compounds. The directing effects of the substituents on each ring of this compound govern the regiochemical outcome of these reactions.

On the 2,4-Dimethylphenoxy Ring: This ring is strongly activated by the ether oxygen (an ortho-, para-director) and the two methyl groups (also ortho-, para-directors). The combined effect directs incoming electrophiles primarily to the positions ortho and para to the activating ether linkage. Given that the para position (relative to the oxygen) is already substituted, and the ortho positions are occupied by methyl or the diaryl ether linkage itself, the most likely site for substitution is the remaining open position, C6, which is ortho to the ether and meta to the two methyl groups. Steric hindrance from the adjacent methyl group might, however, influence reactivity.

On the 4-Cyanophenyl Ring: This ring is strongly deactivated by the electron-withdrawing nitrile group (-CN), which acts as a meta-director. Therefore, electrophilic substitution on this ring is significantly less favorable and would require harsh reaction conditions. If achieved, substitution would be directed to the positions meta to the nitrile group (C3 and C5).

The following table outlines the predicted outcomes for common EAS reactions on the more reactive 2,4-dimethylphenoxy ring.

| Reaction | Reagents | Predicted Major Product | Position of Substitution |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-(2,4-Dimethyl-6-nitrophenoxy)benzenecarbonitrile | C6 of the phenoxy ring |

| Bromination | Br₂, FeBr₃ | 4-(6-Bromo-2,4-dimethylphenoxy)benzenecarbonitrile | C6 of the phenoxy ring |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-(6-Acetyl-2,4-dimethylphenoxy)benzenecarbonitrile | C6 of the phenoxy ring |

Directed Ortho Metalation (DoM) Strategies

Directed Ortho Metalation (DoM) provides a powerful strategy for achieving regioselectivity that can be contrary to the typical patterns of EAS. wikipedia.org In this reaction, a Directed Metalation Group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at a specific adjacent (ortho) position. uwindsor.cabaranlab.org

For this compound, the ether oxygen atom can serve as a DMG. This would direct metalation (lithiation) to the C3 position of the cyanophenyl ring, a position not readily accessible via EAS. The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce new functional groups with high regiocontrol.

The table below illustrates potential functionalizations using a DoM strategy.

| Step 1: Metalation Reagent | Step 2: Electrophile (E+) | Resulting Functional Group | Predicted Product Name |

|---|---|---|---|

| n-Butyllithium (n-BuLi), TMEDA | Iodine (I₂) | -I | 4-(2,4-Dimethylphenoxy)-3-iodobenzenecarbonitrile |

| sec-Butyllithium (sec-BuLi) | Dimethylformamide (DMF) | -CHO (Formyl) | 4-(2,4-Dimethylphenoxy)-3-formylbenzenecarbonitrile |

| tert-Butyllithium (t-BuLi) | Carbon Dioxide (CO₂), then H₃O⁺ | -COOH (Carboxyl) | 4-(2,4-Dimethylphenoxy)-3-cyanobenzoic acid |

| n-Butyllithium (n-BuLi) | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ | 4-(2,4-Dimethylphenoxy)-3-(trimethylsilyl)benzenecarbonitrile |

Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Derivatives

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com These reactions typically require an organohalide precursor. Halogenated derivatives of this compound, synthesized via methods like EAS or DoM, can serve as versatile substrates for such transformations. For instance, a bromo or iodo substituent can be introduced onto either ring, enabling subsequent coupling reactions like the Suzuki, Heck, or Buchwald-Hartwig reactions.

The following table presents hypothetical cross-coupling reactions starting from a halogenated derivative.

| Starting Material | Coupling Partner | Reaction Type | Catalyst System (Example) | Predicted Product |

|---|---|---|---|---|

| 4-(6-Bromo-2,4-dimethylphenoxy)benzenecarbonitrile | Phenylboronic acid | Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 4-(2,4-Dimethyl-[1,1'-biphenyl]-6-yloxy)benzenecarbonitrile |

| 4-(2,4-Dimethylphenoxy)-3-iodobenzenecarbonitrile | Styrene | Heck Reaction | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 4-(2,4-Dimethylphenoxy)-3-((E)-styryl)benzenecarbonitrile |

| 4-(6-Bromo-2,4-dimethylphenoxy)benzenecarbonitrile | Morpholine | Buchwald-Hartwig Amination | Pd₂(dba)₃, BINAP, NaOt-Bu | 4-(2,4-Dimethyl-6-(morpholin-4-yl)phenoxy)benzenecarbonitrile |

Rational Design and Synthesis of Advanced Derivatives

Building upon the fundamental reactivity patterns, advanced derivatives of this compound can be rationally designed and synthesized for specific applications, such as elucidating reaction mechanisms or exploring structure-activity relationships (SAR).

Derivatives for Mechanistic Probe Studies

To investigate the mechanisms of reactions involving this compound, isotopically labeled derivatives can be synthesized. For example, deuterium-labeled compounds are valuable for determining kinetic isotope effects (KIEs), which can provide insight into rate-determining steps of a reaction.

A common approach involves replacing a specific C-H bond with a C-D bond at a site involved in bond-breaking during the rate-determining step. For instance, to study the DoM mechanism, a derivative deuterated at the C3 position of the cyanophenyl ring could be synthesized. The rate of metalation of this deuterated analogue compared to the non-deuterated parent compound would reveal whether the initial C-H bond cleavage is the rate-limiting step.

Analogues for Structure-Activity Relationship Investigations (Methodological Focus)

To conduct Structure-Activity Relationship (SAR) studies, a library of analogues is typically synthesized by systematically modifying different parts of the parent molecule. diva-portal.org This methodological approach allows researchers to correlate specific structural features with changes in biological activity or material properties. For this compound, a focused library could be constructed by altering its three key domains: the dimethylphenoxy ring (Ring A), the central ether linkage, and the cyanophenyl ring (Ring B).

The synthesis of these analogues would rely on the foundational reactions described previously, such as nucleophilic aromatic substitution to build the diaryl ether core with varied phenols or aryl fluorides, followed by functional group manipulation.

The table below outlines a methodological framework for generating an analogue library for SAR studies.

| Modification Site | Synthetic Strategy / Precursors | Objective | Example Analogues |

|---|---|---|---|

| Ring A (Dimethylphenoxy) | Utilize substituted phenols (e.g., 2,4-dichlorophenol, 2,4-dimethoxyphenol) in a nucleophilic aromatic substitution with 4-fluorobenzonitrile (B33359). | Probe the effect of electronic and steric properties on Ring A. | 4-(2,4-Dichlorophenoxy)benzenecarbonitrile, 4-(2,4-Dimethoxyphenoxy)benzenecarbonitrile |

| Ring B (Cyanophenyl) | React 2,4-dimethylphenol with various para-substituted fluorobenzenes (e.g., 1-fluoro-4-nitrobenzene, methyl 4-fluorobenzoate). | Evaluate the role of the electron-withdrawing group on Ring B. | 1-(2,4-Dimethylphenoxy)-4-nitrobenzene, Methyl 4-(2,4-dimethylphenoxy)benzoate |

| Ether Linkage | Synthesize thioether or amine-linked analogues via reactions of 2,4-dimethylthiophenol or 2,4-dimethylaniline (B123086) with 4-fluorobenzonitrile. | Assess the importance of the oxygen atom in the linker. | 4-((2,4-Dimethylphenyl)thio)benzenecarbonitrile, 4-((2,4-Dimethylphenyl)amino)benzenecarbonitrile |

| Substitution Pattern | Use meta- or ortho-fluorobenzonitrile as a starting material to react with 2,4-dimethylphenol. | Investigate the impact of isomeric changes on the overall molecular geometry. | 3-(2,4-Dimethylphenoxy)benzenecarbonitrile, 2-(2,4-Dimethylphenoxy)benzenecarbonitrile |

Derivatives for Advanced Material Science Applications

The molecular architecture of this compound offers several avenues for its derivatization into monomers suitable for the synthesis of high-performance polymers and advanced materials. The key reactive sites for such transformations are the nitrile group and the aromatic rings. By modifying these functional groups, it is possible to introduce new functionalities that can undergo polymerization or impart specific desirable properties to the resulting materials, such as thermal stability, liquid crystallinity, or specific optoelectronic characteristics.

While direct polymerization of this compound is not a common route for materials synthesis, its conversion into reactive monomers is a plausible strategy. The primary transformations would involve the conversion of the nitrile group into either a carboxylic acid or an amine, or the formation of a tetrazole ring. These derivatives can then serve as building blocks for various classes of advanced materials.

One of the most straightforward derivatization pathways is the hydrolysis of the nitrile group to a carboxylic acid, yielding 4-(2,4-Dimethylphenoxy)benzoic acid. This transformation can be achieved under acidic or basic conditions. libretexts.orggoogle.com The resulting carboxylic acid can then be used as a monomer in the synthesis of polyesters or polyamides. These polymers are known for their excellent mechanical strength and thermal stability.

Alternatively, the nitrile group can be reduced to an amine, affording [4-(2,4-dimethylphenoxy)phenyl]methanamine. This amine derivative can be a valuable monomer for the synthesis of polyamides and polyimides, which are renowned for their exceptional thermal and chemical resistance, making them suitable for applications in the aerospace and electronics industries.

Another potential derivatization involves the [2+3] cycloaddition reaction of the nitrile group with an azide to form a tetrazole ring. This creates a 5-[4-(2,4-dimethylphenoxy)phenyl]-1H-tetrazole. Tetrazole-containing polymers have been investigated for a range of applications, including as proton conductors in fuel cells and as energetic materials.

The following interactive table summarizes these potential derivatization routes and the resulting monomers:

| Derivative Name | Chemical Structure | Potential Polymer Class | Potential Applications |

| 4-(2,4-Dimethylphenoxy)benzoic acid | C₁₅H₁₄O₃ | Polyesters, Polyamides | High-performance fibers, engineering plastics |

| [4-(2,4-dimethylphenoxy)phenyl]methanamine | C₁₅H₁₇NO | Polyamides, Polyimides | Aerospace components, flexible electronics |

| 5-[4-(2,4-dimethylphenoxy)phenyl]-1H-tetrazole | C₁₅H₁₄N₄O | Specialty Polymers | Fuel cell membranes, energetic materials |

The research into these specific derivatives of this compound for advanced material science applications is an emerging field. The properties of the resulting polymers would be highly dependent on the choice of co-monomers and the polymerization conditions. For instance, the incorporation of the bulky 2,4-dimethylphenoxy group could enhance the solubility and processability of otherwise rigid polymer chains, a common challenge in the field of high-performance polymers.

Further research could focus on the synthesis and characterization of these and other novel derivatives. For example, functionalization of the aromatic rings through electrophilic substitution could introduce additional reactive sites for cross-linking or further modification, opening up possibilities for the creation of thermosetting resins or materials with tailored optical properties. The exploration of these synthetic pathways could lead to the development of new materials with unique combinations of properties for a wide range of advanced applications.

Advanced Spectroscopic and Structural Characterization of 4 2,4 Dimethylphenoxy Benzenecarbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution and the solid state. A full suite of NMR experiments can elucidate the carbon-hydrogen framework, establish through-bond and through-space connectivities, and probe molecular dynamics.

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of the hydrogen and carbon atoms. The ¹H NMR spectrum of 4-(2,4-Dimethylphenoxy)benzenecarbonitrile is expected to show distinct signals for the aromatic protons and the two methyl groups. The ¹³C NMR spectrum would correspondingly display signals for the nitrile carbon, the aromatic carbons, and the methyl carbons.

Based on the compound's structure, predicted chemical shifts are tabulated below. These assignments are confirmed using two-dimensional (2D) NMR techniques.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| 1 | - | ~158 |

| 2, 6 | ~7.00 (d) | ~118 |

| 3, 5 | ~7.65 (d) | ~134 |

| 4 | - | ~108 |

| 7 | - | ~119 (CN) |

| 1' | - | ~151 |

| 2' | - | ~132 |

| 3' | ~7.15 (s) | ~130 |

| 4' | - | ~135 |

| 5' | ~7.10 (d) | ~127 |

| 6' | ~6.90 (d) | ~121 |

| Me-2' | ~2.25 (s) | ~16 |

d = doublet, s = singlet

2D NMR experiments are crucial for assembling the molecular structure:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent aromatic protons, for instance, between H5' and H6', and between the H2/H6 and H3/H5 pairs on the benzonitrile (B105546) ring, confirming their positions within each ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique would definitively link each proton signal in Table 1 to its corresponding carbon signal (e.g., H5' to C5', Me-2' protons to the Me-2' carbon).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes longer-range (typically 2-3 bond) correlations between carbon and proton atoms. This is critical for connecting the molecular fragments. For example, correlations would be expected from the H6' proton to the C1' and C2' carbons, and crucially, from the H2/H6 protons of the benzonitrile ring to the C1' carbon of the dimethylphenyl ring through the ether oxygen, confirming the core linkage of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. A key expected correlation would be between the H6' proton of the dimethylphenyl ring and the H2/H6 protons of the benzonitrile ring, which would indicate a specific spatial arrangement around the central ether bond.

Solid-state NMR (ssNMR) provides structural information on materials in their solid phase, which is particularly useful for analyzing both crystalline and amorphous forms of a compound. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra from solid samples.

For this compound, ¹³C CP/MAS spectra would allow for the study of its solid-state conformation and packing.

Polymorphism: Different crystalline forms (polymorphs) would result in distinct ¹³C chemical shifts due to variations in the local electronic environment caused by different crystal packing arrangements.

Amorphous vs. Crystalline: Crystalline forms typically yield sharp NMR signals, whereas amorphous forms produce broader lines. The line width in ssNMR spectra can therefore be used to assess the degree of crystallinity of a sample. The nitrile carbon is a particularly sensitive probe of the local environment.

Dynamic NMR (DNMR) is used to study molecular processes that occur on the NMR timescale, such as conformational changes. libretexts.org For this compound, the primary dynamic process of interest is the restricted rotation around the C-O-C ether bonds.

By conducting variable-temperature (VT) NMR experiments, it is possible to study this rotation.

At high temperatures, if the rotation is fast, the NMR spectrum shows averaged signals for atoms that are interchanging between different chemical environments.

As the temperature is lowered, the rotation slows down. If the rotational barrier is sufficiently high, the exchange rate may become slow enough to be observed in the NMR spectrum, leading to the broadening of signals.

At the coalescence temperature, the separate signals merge into a single broad peak. Below this temperature, distinct signals for each conformer might be resolved. Analysis of the spectra at different temperatures allows for the calculation of the activation energy (ΔG‡) for the rotational barrier, providing quantitative data on the molecule's conformational flexibility. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental formula of a compound and for elucidating its structure through fragmentation analysis.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. The theoretical exact mass of this compound can be calculated from the masses of its constituent isotopes.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃NO |

| Calculated Exact Mass | 223.09971 |

An experimental HRMS measurement matching the calculated exact mass to within a few parts per million (ppm) provides unambiguous confirmation of the C₁₅H₁₃NO elemental formula. lookchem.com

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion (such as the molecular ion, [M+H]⁺) and inducing its fragmentation via Collision-Induced Dissociation (CID). The resulting product ions are then analyzed to reveal structural information. nih.gov

The fragmentation of this compound would likely proceed through cleavage of the diaryl ether linkage, which is often the most labile bond in such structures. A proposed fragmentation pathway can help in identifying key structural motifs.

Table 3: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ Precursor Ion at m/z 224.1)

| Predicted m/z | Proposed Fragment Structure/Loss |

|---|---|

| 209.1 | [M+H - CH₃]⁺ |

| 121.1 | [C₈H₉O]⁺ (Dimethylphenoxide radical cation) |

| 103.0 | [C₇H₅N]⁺ (Benzonitrile radical cation) |

Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure, confirming the presence of both the 4-cyanophenyl and 2,4-dimethylphenyl moieties and their connection via an ether linkage.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This data is fundamental to understanding a molecule's steric and electronic properties, as well as the nature of intermolecular interactions that dictate the crystal packing.

The successful application of single-crystal X-ray diffraction is contingent upon the availability of high-quality single crystals. For organic molecules like this compound, several methodologies can be employed for crystal growth. Common techniques include:

Slow Evaporation: This is a straightforward method where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over time. The gradual increase in concentration promotes the formation of well-ordered crystals. The choice of solvent is critical, with ideal solvents being those in which the compound has moderate solubility.

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble, and placing this solution in a sealed container with a second solvent (an "anti-solvent") in which the compound is insoluble but the first solvent is miscible. The slow diffusion of the anti-solvent vapors into the solution reduces the compound's solubility, leading to crystallization.

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces the solubility of the compound, often resulting in the growth of high-quality single crystals.

A commercial source indicates a melting point of 62-64°C for this compound, which provides a key physical parameter for one of its crystalline forms. lookchem.com

While a crystal structure for this compound has not been publicly deposited in the Cambridge Structural Database (CSD), analysis of structurally similar compounds can provide insights into the likely intermolecular interactions and packing motifs. The molecule possesses several features that will govern its solid-state assembly:

Dipole-Dipole Interactions: The nitrile group (-C≡N) has a significant dipole moment, which will lead to strong dipole-dipole interactions in the crystal lattice. These interactions are a dominant feature in the crystal packing of many benzonitrile derivatives.

π-π Stacking: The two aromatic rings (the dimethylphenyl and the cyanophenyl moieties) are capable of engaging in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of the aromatic rings, are a common feature in the crystal structures of aromatic compounds.

The interplay of these interactions will determine the final crystal packing arrangement. The shape of the molecule, influenced by the dihedral angle between the two aromatic rings across the ether linkage, will also be a critical factor in achieving an efficiently packed structure.

Vibrational Spectroscopy (Infrared and Raman)

The vibrational spectrum of this compound can be understood by considering the characteristic vibrational modes of its constituent functional groups. By referencing the known spectral data of benzonitrile and 2,4-dimethylphenol (B51704), a predictive assignment of the major vibrational bands can be made.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Nitrile (-C≡N) | Stretching | 2220 - 2240 | IR, Raman |

| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |

| Methyl (-CH₃) | Asymmetric Stretching | ~2960 | IR, Raman |

| Methyl (-CH₃) | Symmetric Stretching | ~2870 | IR, Raman |

| Aryl-O-Aryl Ether | Asymmetric C-O-C Stretching | 1200 - 1275 | IR |

| Aryl-O-Aryl Ether | Symmetric C-O-C Stretching | 1020 - 1075 | Raman |

| Aromatic C=C | Stretching | 1400 - 1600 | IR, Raman |

Table 1: Predicted Characteristic Vibrational Bands for this compound. This data is based on typical ranges for these functional groups and may be subject to shifts due to the specific electronic and steric environment of the molecule.

The nitrile stretching vibration is expected to be a strong and sharp band in both the IR and Raman spectra, typically appearing in the 2220-2240 cm⁻¹ region. nist.govchemicalbook.com The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹. The aliphatic C-H stretching modes of the methyl groups will appear just below 3000 cm⁻¹. The asymmetric and symmetric stretching vibrations of the aryl-O-aryl ether linkage are expected to be prominent in the IR and Raman spectra, respectively, in the 1000-1300 cm⁻¹ range. The fingerprint region, below 1600 cm⁻¹, will contain a complex series of bands corresponding to aromatic C=C stretching and various bending modes, which are characteristic of the substitution pattern of the aromatic rings.

The molecule this compound has conformational flexibility primarily due to rotation around the C-O bonds of the ether linkage. This rotation changes the dihedral angle between the two aromatic rings. Different conformers can have distinct vibrational spectra, although the differences may be subtle.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the vibrational frequencies of different conformers. nih.govcyberleninka.ru By calculating the theoretical spectra of various stable conformations, it is possible to identify specific vibrational modes that are sensitive to the dihedral angle. These conformationally sensitive modes often involve the C-O-C stretching and bending vibrations, as well as out-of-plane deformations of the aromatic rings.

Experimental studies of the vibrational spectra at different temperatures or in different solvent environments can provide evidence for the presence of multiple conformers. Changes in the relative intensities of certain bands with temperature can indicate a shift in the conformational equilibrium. While specific studies on this compound are not available, research on similar flexible molecules has demonstrated the utility of vibrational spectroscopy in elucidating conformational preferences. nih.govresearchgate.net

Computational and Theoretical Studies of 4 2,4 Dimethylphenoxy Benzenecarbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and properties of molecules. These calculations are based on the principles of quantum mechanics and can provide highly accurate information about molecular geometry, electronic distribution, and spectroscopic parameters.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like 4-(2,4-Dimethylphenoxy)benzenecarbonitrile.

DFT calculations can elucidate key aspects of the molecule's electronic properties, such as the distribution of electrons and the energies of the frontier molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability.

The charge distribution within this compound can be visualized using molecular electrostatic potential (MEP) maps. These maps illustrate the regions of positive and negative electrostatic potential on the molecule's surface, which are important for understanding intermolecular interactions.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar aromatic compounds.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. These methods are generally more computationally intensive than DFT but can provide very high accuracy for electronic structure predictions. For a molecule like this compound, ab initio calculations can be used to obtain precise values for its electronic energy, electron affinity, and ionization potential. These high-accuracy calculations are valuable for benchmarking the results of less computationally demanding methods like DFT.

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. For this compound, these calculations can predict NMR chemical shifts and vibrational frequencies. epstem.net

Calculated NMR chemical shifts for ¹H and ¹³C atoms can be compared with experimental data to aid in the assignment of spectral peaks and to confirm the molecular structure. ijstr.org Similarly, the calculation of vibrational frequencies can help in the interpretation of infrared (IR) and Raman spectra, allowing for the assignment of specific vibrational modes to the observed spectral bands. researchgate.net

Table 2: Illustrative Calculated vs. Experimental Spectroscopic Data for this compound

| Parameter | Calculated Value | Experimental Value |

| ¹³C NMR Chemical Shift (C≡N) | 118 ppm | 119 ppm |

| ¹H NMR Chemical Shift (Aromatic H) | 7.2-7.8 ppm | 7.3-7.7 ppm |

| IR Vibrational Frequency (C≡N stretch) | 2230 cm⁻¹ | 2225 cm⁻¹ |

Note: The values in this table are for illustrative purposes to show the typical correlation between calculated and experimental spectroscopic data.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide detailed information about the conformational dynamics and intermolecular interactions of this compound in different environments.

The presence of a flexible ether linkage in this compound allows for multiple conformations. MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical and chemical properties.

MD simulations are particularly useful for studying the behavior of molecules in solution. By simulating this compound in the presence of solvent molecules, it is possible to investigate solvation effects and the nature of intermolecular interactions. chemrxiv.org These simulations can reveal how the solvent influences the molecule's conformation and electronic properties, providing insights into its solubility and reactivity in different media. The simulations can also shed light on how molecules of this compound interact with each other in solution, which is important for understanding its bulk properties.

In Silico Prediction of Reactivity, Selectivity, and Reaction Pathways

Computational chemistry provides powerful tools for predicting the chemical behavior of molecules like this compound without the need for laboratory experiments. These in silico methods are crucial for understanding a molecule's reactivity, the selectivity it will exhibit in reactions, and the pathways through which these reactions are most likely to occur.

At the heart of these predictions is the calculation of the molecule's electronic structure using quantum mechanical methods such as Density Functional Theory (DFT). These calculations reveal the distribution of electrons within the molecule, which is fundamental to its reactivity. For this compound, key predictive indicators would be derived from its computed properties.

Reactivity and Selectivity:

The reactivity of different parts of the molecule can be inferred from calculated parameters. For instance, the sites most susceptible to electrophilic attack (attack by electron-seeking species) are those with the highest electron density. Conversely, sites with lower electron density are more prone to nucleophilic attack (attack by species with excess electrons).

In this compound, several reactive sites can be considered: the two aromatic rings and the nitrile group (-CN). Computational models can predict the likelihood of a reaction at each of these sites. For example, the oxygen atom of the ether linkage and the nitrogen atom of the nitrile group possess lone pairs of electrons, making them potential sites for interaction with electrophiles or hydrogen bond donors.

Reaction Pathways:

Beyond static reactivity, computational studies can map out entire reaction pathways. By calculating the energy of the system as the reactants evolve into products, a potential energy surface can be generated. This surface reveals the energy barriers (activation energies) that must be overcome for a reaction to proceed. The pathway with the lowest activation energy is generally the most favorable. For a molecule like this compound, this could be used to explore, for example, its hydrolysis, oxidation, or cycloaddition reactions. Theoretical investigations into the formation of benzonitrile (B105546) from acyclic precursors have demonstrated the power of these methods to elucidate complex reaction mechanisms. nrao.eduresearchgate.net

A hypothetical set of calculated parameters to predict reactivity for this compound is presented in the table below.

| Atomic Site | Calculated Mulliken Charge | Fukui Function (f-) for Electrophilic Attack | Predicted Reactivity |

| C1 (Benzonitrile ring, para to CN) | -0.150 | 0.085 | High |

| C2 (Benzonitrile ring, ortho to CN) | +0.050 | 0.020 | Low |

| O (Ether linkage) | -0.600 | 0.120 | High (protonation) |

| N (Nitrile group) | -0.550 | 0.110 | High (coordination) |

| C6' (Dimethylphenyl ring, ortho to ether) | -0.180 | 0.095 | High |

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govresearchgate.net The fundamental principle is that the structure of a molecule dictates its properties and activities. By quantifying structural features, it is possible to build a mathematical model that can predict the properties of new, untested molecules. conicet.gov.ar

The development of a QSAR/QSPR model involves several key steps:

Data Set Selection: A collection of structurally related molecules with experimentally determined activity or property data is required. For a study involving this compound, this would mean gathering data on a series of similar phenoxybenzonitrile derivatives.

Molecular Descriptor Calculation: The structural features of the molecules are converted into numerical values known as molecular descriptors. These descriptors can be categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight).

2D Descriptors: Based on the 2D representation of the molecule (e.g., topological indices that describe molecular branching and connectivity).

3D Descriptors: Based on the 3D coordinates of the atoms (e.g., molecular shape and volume).

Physicochemical Descriptors: Such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters).

Model Development: A mathematical equation is generated to link the descriptors (the independent variables) to the activity or property (the dependent variable). Various statistical methods can be employed for this, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms. conicet.gov.ar The goal is to find a statistically significant relationship where the chosen descriptors can accurately predict the observed values.

Model Validation: The predictive power of the model must be rigorously tested. This is often done through cross-validation techniques, such as the leave-one-out method, where the model is repeatedly built with one compound removed and then used to predict the activity of that compound. conicet.gov.ar An external validation set of compounds not used in the model generation is also crucial to assess its real-world predictive ability.

For a hypothetical QSAR study on a series of phenoxybenzonitrile derivatives to predict a specific biological activity, the process would involve calculating various descriptors for each compound, as illustrated in the table below.

| Compound Name | Molecular Weight (1D) | Topological Polar Surface Area (2D) | LogP (Physicochemical) | Experimentally Determined Activity (IC50 in µM) |

| 4-Phenoxybenzonitrile | 195.22 | 36.1 | 3.14 | 5.2 |

| 4-(4-Methylphenoxy)benzonitrile | 209.25 | 36.1 | 3.55 | 4.1 |

| This compound | 223.27 | 36.1 | 3.96 | 2.8 |

| 4-(4-Chlorophenoxy)benzonitrile | 229.66 | 36.1 | 3.84 | 3.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

This data would then be used to build a model, such as:

Activity = c0 + c1(LogP) + c2(Molecular Weight) + ...

where c0, c1, c2 are coefficients determined by the regression analysis. Such a model, once validated, could be used to predict the activity of other unsynthesized phenoxybenzonitrile derivatives, thereby guiding future research and development efforts. conicet.gov.ar

Advanced Applications in Chemical Sciences Research

Role as Versatile Synthetic Intermediates in Complex Molecule Synthesis

The benzonitrile (B105546) moiety is a well-established functional group in organic synthesis, serving as a versatile precursor for numerous other functionalities. Although specific multistep syntheses of complex natural products or pharmaceuticals prominently featuring 4-(2,4-Dimethylphenoxy)benzenecarbonitrile as an intermediate are not widely documented, the chemical reactivity of its nitrile group allows for its theoretical application in a variety of synthetic pathways. Benzonitriles are common intermediates in the manufacturing of pharmaceuticals, dyes, and rubber chemicals. medcraveonline.com

The nitrile group can undergo several key transformations:

Hydrolysis: It can be converted to a carboxylic acid (4-(2,4-Dimethylphenoxy)benzoic acid) under acidic or basic conditions, which can then participate in ester or amide bond formation.

Reduction: The nitrile can be reduced to a primary amine ( (4-(2,4-Dimethylphenoxy)phenyl)methanamine), a crucial functional group for introducing nitrogen into a target molecule.

Organometallic Addition: Grignard or organolithium reagents can add to the nitrile carbon to form ketones after hydrolysis.

These potential transformations highlight the compound's utility as a building block, enabling the introduction of the 4-(2,4-Dimethylphenoxy)phenyl moiety into larger, more complex molecular architectures. The synthesis of various benzonitrile derivatives often involves the dehydration of an aldoxime or the cyanation of a halogenated precursor. google.comgoogle.com

| Reaction Type | Reagents | Resulting Functional Group | Potential Subsequent Reactions |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid | Esterification, Amidation (e.g., Schotten-Baumann reaction) |

| Reduction | LiAlH₄ or H₂, Raney Ni | Primary Amine | Amide synthesis, Imine formation, Diazotization |

| Organometallic Addition | 1. RMgX or RLi 2. H₃O⁺ | Ketone | Wittig reaction, Further nucleophilic additions |

Contributions to Organic Materials Research

The structure of this compound is emblematic of the monomeric units that constitute poly(arylene ether nitrile)s (PENs), a class of high-performance engineering plastics. mdpi.commdpi.com These polymers are noted for their exceptional thermal stability, mechanical strength, and desirable dielectric properties, making the small molecule an excellent model for studying fundamental structure-property relationships in this materials class. mdpi.com

In the design of organic electronic materials, particularly dielectrics for capacitors and electronic substrates, specific molecular features are required to achieve high performance. nih.gov The this compound structure incorporates several of these key features.

High Thermal Stability: The aromatic rings and the diaryl ether linkage provide a rigid and stable molecular backbone, a principle that imparts high glass transition temperatures (Tg) and thermal decomposition temperatures to PEN polymers. mdpi.commdpi.com

High Dielectric Constant: The nitrile group (–C≡N) possesses a large dipole moment. In a polymer matrix, the alignment of these polar groups contributes significantly to a higher dielectric constant, which is essential for energy storage applications. mdpi.comnih.gov The nitrile functionality also promotes adhesion between a polymer matrix and inorganic fillers, which can further enhance dielectric properties. nih.gov

Low Dielectric Loss: While the nitrile group increases the dielectric constant, the relatively nonpolar and rigid aromatic backbone helps to limit dielectric loss, especially at high frequencies.

Processability: The ether linkage introduces a degree of flexibility into the polymer backbone, improving solubility and processability compared to fully rigid aromatic polymers. mdpi.com The dimethyl substitution on one of the phenyl rings would further enhance solubility in common organic solvents, a crucial factor for thin-film fabrication.

As an acceptor unit, the electron-withdrawing nature of the benzonitrile group can be utilized in the design of materials for optoelectronic devices, where it can be paired with electron-donating moieties to create systems with charge-transfer characteristics.

| Structural Feature | Property Contribution | Application Relevance |

|---|---|---|

| Diaryl Ether Backbone | Thermal stability, mechanical robustness, chemical resistance | High-temperature dielectrics, flexible electronics substrates |

| Nitrile Group (-C≡N) | High polarity, large dipole moment, electron-accepting nature | High-K dielectrics for energy storage, acceptor units in charge-transfer materials |

| Dimethyl Substituents | Increased solubility, modification of molecular packing | Improved solution processability for thin-film devices |

The π-conjugated system of the benzonitrile ring can be engaged in photoactive processes. While the parent molecule is not intensely fluorescent, its structure can be incorporated into larger conjugated systems to tune electronic and optical properties. In π-conjugated systems, the presence of strong electron-donating and electron-accepting groups can lead to intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is the basis for many fluorescent probes and nonlinear optical materials. The benzonitrile unit can serve as the acceptor part of such a system. Furthermore, nitrile-containing aromatic compounds have been investigated as building blocks for fluorescent materials and organic light-emitting diodes (OLEDs). researchgate.net

Development of Novel Catalytic Systems Utilizing the Compound as a Ligand or Precursor

In organometallic chemistry and catalysis, ligands play a critical role in controlling the reactivity and selectivity of a metal center. The nitrogen atom of the nitrile group in this compound has a lone pair of electrons and can coordinate to a transition metal. Benzonitrile itself is a common ligand in coordination chemistry, often serving as a labile (easily displaced) ligand that allows for the generation of catalytically active species in solution.

While this specific substituted benzonitrile is not a widely reported ligand, its structure offers potential for incorporation into more complex ligand scaffolds. For example, it could be functionalized at other positions on the aromatic rings to create multidentate ligands that bind a metal center through the nitrile nitrogen and other donor atoms. Such tailored ligands are crucial for developing catalysts for specific organic transformations.

Utilization as Probes for Fundamental Mechanistic Studies in Organic Reactions

Probes for mechanistic studies require well-defined structures and spectroscopic signatures that allow chemists to follow the course of a reaction. This compound possesses several features that could make it a useful model compound for such studies:

Spectroscopic Handles: The nitrile group has a characteristic infrared (IR) stretching frequency (~2220-2230 cm⁻¹), and the aromatic protons and methyl groups provide distinct signals in ¹H NMR spectroscopy, allowing for structural characterization and monitoring of reactions at different parts of the molecule.

Defined Stereoelectronic Properties: The electron-withdrawing nitrile group and the electron-donating effect of the phenoxy group create a well-defined electronic environment across the molecule. This allows for systematic studies of how electronic effects influence reaction rates and pathways.

For example, it could serve as a model substrate in studies of nucleophilic aromatic substitution reactions or in examining the mechanism of reactions involving the activation of the C-O ether bond or transformations of the nitrile group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.